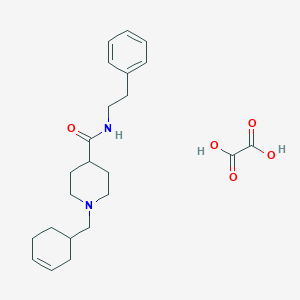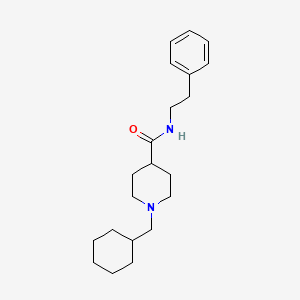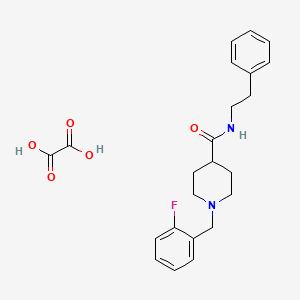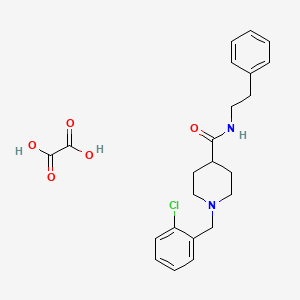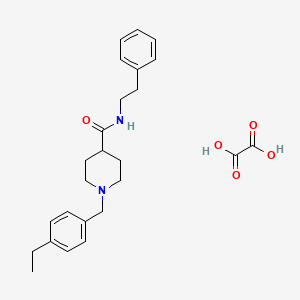
1-(4-ethylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-(4-ethylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate, also known as EPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine derivative that has shown promising results in various studies related to neuroscience and pharmacology.
Applications De Recherche Scientifique
1-(4-ethylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. This compound has been used as a tool compound to study the role of sigma-1 receptors in various cellular and animal models.
Mécanisme D'action
The mechanism of action of 1-(4-ethylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate involves its binding to the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, cellular survival, and apoptosis. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of cellular survival and apoptosis, and enhancement of neuroprotection. It has also been shown to have potential anti-inflammatory and anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its availability, and its ability to modulate cellular processes. However, limitations include its potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are several future directions for research on 1-(4-ethylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate, including its potential use in drug discovery for various diseases, its role in neuroprotection and neurodegenerative diseases, and its potential as a therapeutic agent for cancer. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool compound for studying the sigma-1 receptor.
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.C2H2O4/c1-2-19-8-10-21(11-9-19)18-25-16-13-22(14-17-25)23(26)24-15-12-20-6-4-3-5-7-20;3-1(4)2(5)6/h3-11,22H,2,12-18H2,1H3,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUBPSMQNODSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



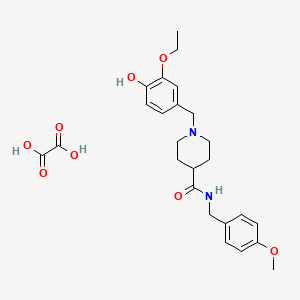

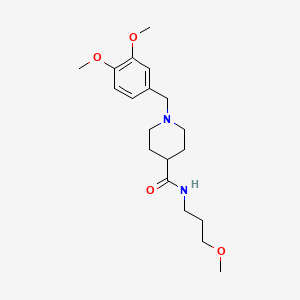
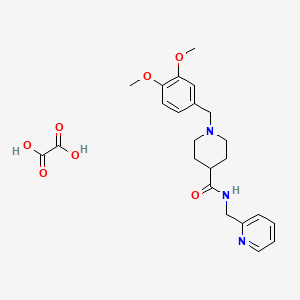
![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
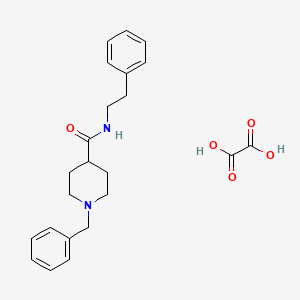

![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
